molecular formula C13H13N3O3 B2402491 4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid CAS No. 957484-32-1

4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid

Cat. No. B2402491
CAS RN: 957484-32-1
M. Wt: 259.265
InChI Key: LLFRVXXOJTWAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Therapeutic Potential

Compounds containing the 1,3-diazole moiety, such as “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, have been known to exhibit a broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Additionally, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

Transesterification Reactions

“4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid” can also be used as a reagent for transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R’ of an alcohol.

Preparation of Aminothiazoles

This compound can be used in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have potential γ-secretase modulating activity.

Preparation of Amino-pyrido-indol-carboxamides

“4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid” can be used in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.

Fungicide Development

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which is part of the structure of “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, has been used in the development of several commercial fungicides .

properties

IUPAC Name

4-methyl-3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-3-4-9(13(18)19)5-11(8)15-12(17)10-6-14-16(2)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFRVXXOJTWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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